molecular formula C15H12ClN3O5 B5908048 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide

5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide

Cat. No.: B5908048
M. Wt: 349.72 g/mol
InChI Key: AXBCBXNQYJVULU-CAOOACKPSA-N
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Description

5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide, also known as MNAC13, is a chemical compound that has been studied extensively in scientific research. It is a hydrazone derivative of benzohydrazide and has shown potential for use in various applications, including as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide involves the inhibition of the PI3K/Akt pathway, which is a key signaling pathway involved in cell proliferation and survival. This compound inhibits the activation of Akt, which leads to the activation of downstream signaling pathways that promote cell survival and proliferation. This compound also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to have antioxidant activity and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the lab. It exhibits cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, this compound has some limitations, such as poor solubility in water and low bioavailability. These limitations can be overcome by modifying the chemical structure of the compound.

Future Directions

There are several future directions for the study of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide. One direction is to further investigate its mechanism of action and signaling pathways involved in apoptosis induction. Another direction is to study its potential use in combination therapy with other anticancer agents. This compound can also be modified to improve its solubility and bioavailability, which would enhance its therapeutic potential. Additionally, the use of this compound in in vivo studies can be explored to evaluate its efficacy and safety.

Synthesis Methods

The synthesis of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide involves the reaction of 5-chloro-2-hydroxybenzohydrazide with 4-methoxy-3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide has been studied extensively for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.

Properties

IUPAC Name

5-chloro-2-hydroxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-24-14-5-2-9(6-12(14)19(22)23)8-17-18-15(21)11-7-10(16)3-4-13(11)20/h2-8,20H,1H3,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBCBXNQYJVULU-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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